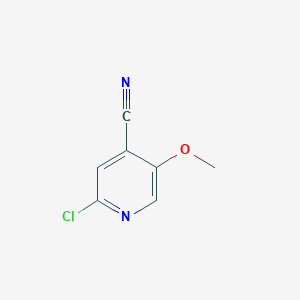
2-Chloro-5-methoxyisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of isonicotinonitrile, where the chlorine atom is substituted at the second position and the methoxy group at the fifth position of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxyisonicotinonitrile typically involves the chlorination of 5-methoxyisonicotinonitrile. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by dissolving N-oxo nicotinoyl amine in an organic solvent and adding POCl3 dropwise while maintaining the temperature at 25 ± 5°C. The mixture is then heated to 95°C and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in an organic solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as 2-amino-5-methoxyisonicotinonitrile and 2-thio-5-methoxyisonicotinonitrile.
Scientific Research Applications
2-Chloro-5-methoxyisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on nicotinic acetylcholine receptors or other protein targets, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrophenol
- 2-Chloro-5-methylisonicotinonitrile
- 2-Chloro-5-nitrobenzonitrile
Uniqueness
2-Chloro-5-methoxyisonicotinonitrile is unique due to the presence of both chlorine and methoxy groups on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-5-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,1H3 |
InChI Key |
KWGBYWHLQBRPLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


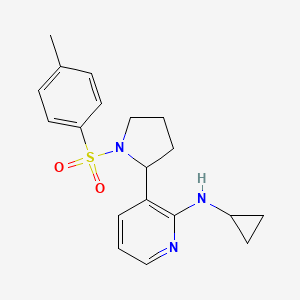
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)

![1-(Butylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11808236.png)
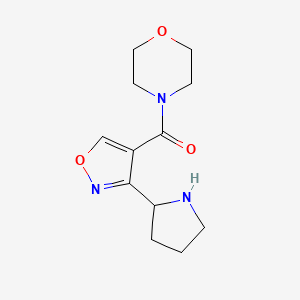


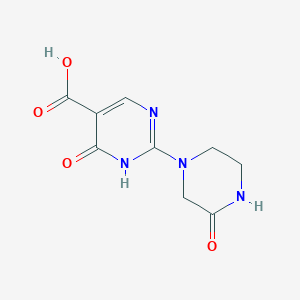
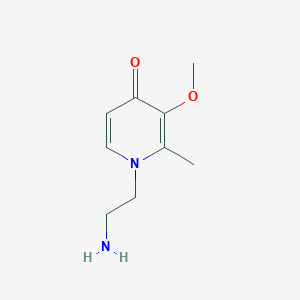

![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)

![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)
